Pinocembrin

概要

説明

Pinocembrin is a natural flavonoid compound extracted from various sources such as honey, propolis, ginger roots, and wild marjoram . It has demonstrated potent pharmacological properties in in vitro and in vivo models . It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .

Synthesis Analysis

Pinocembrin can be biosynthesized and chemosynthesized . A heterologous pathway for the production of flavonoids from glucose has been optimized . Microbial synthesis of pinocembrin in biogenetically engineered E. coli using glucose as a starting substrate has also been reported .

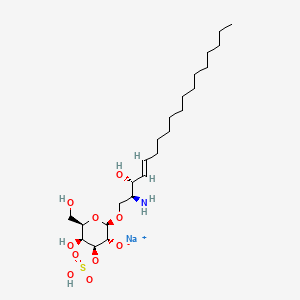

Molecular Structure Analysis

Pinocembrin has been found to behave as a soft electrophile and show high electron-donating ability, demonstrating its low reduction potential and strong antioxidant strength . This is based on several aspects such as the magnitude of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energies .

Chemical Reactions Analysis

Pinocembrin has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been suggested that pinocembrin reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .

Physical And Chemical Properties Analysis

Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of pinocembrin in water have been described . The physicochemical characteristics of pinocembrin–lecithin complex were analyzed by ultraviolet (UV), fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and solubility assay .

科学的研究の応用

Neuroprotective Effects

Pinocembrin has shown neuroprotective effects in preclinical studies . It has the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis . These properties make it a potential drug to treat ischemic stroke and other clinical conditions .

Anti-inflammatory Properties

Pinocembrin has demonstrated anti-inflammatory properties . This suggests that it could be useful in treating diseases characterized by inflammation .

Treatment of Ischemic Stroke

Pinocembrin has been approved by the State Food and Drug Administration of China for clinical trials in patients with ischemic stroke . It has shown promise in protecting the brain against damage from ischemic stroke .

Potential Treatment for CNS Diseases

Pinocembrin has shown potential for treatment of diseases in the central nervous system (CNS) . This is due to its ability to pass through the blood-brain barrier in a passive transport process .

Protein Tyrosine Phosphatase 1B Inhibition

5,7-Dihydroxyflavanone derivatives have been identified as reversible and competitive protein tyrosine phosphatase (PTP) 1B inhibitors . This suggests potential applications in the treatment of diseases such as diabetes, obesity, and cancer .

Antimicrobial Activity

5,7-Dihydroxyflavanone derivatives have shown antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, and yeast . This suggests potential applications in the development of new antimicrobial agents .

作用機序

Target of Action

Pinocembrin has been shown to target several key proteins and pathways in the body. It has demonstrated anti-inflammatory and neuroprotective effects . The compound has also shown the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .

Mode of Action

Pinocembrin interacts with its targets to bring about a variety of changes. It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS), where it has demonstrated neuroprotective effects .

Biochemical Pathways

Pinocembrin affects several biochemical pathways. Its anti-inflammatory and neuroprotective effects are likely due to its ability to modulate mitochondrial function and regulate apoptosis . It also has the ability to reduce reactive oxygen species, which can damage cells and contribute to inflammation and other diseases .

Pharmacokinetics

After oral administration, Pinocembrin is well metabolized and absorbed . It has been shown to pass through the BBB, indicating that it might be useful for treatment of diseases in the CNS .

Result of Action

The result of Pinocembrin’s action is a reduction in inflammation and protection of neurons. It has also been shown to protect the BBB, which is crucial for maintaining the health of the CNS . In vitro and in vivo studies have provided evidence that Pinocembrin can protect the brain against damage from ischemic stroke .

特性

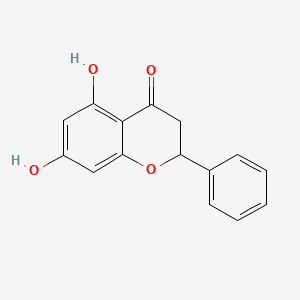

IUPAC Name |

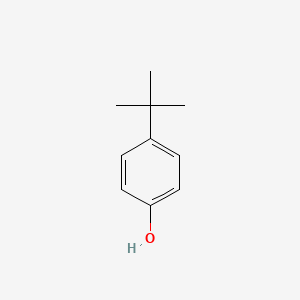

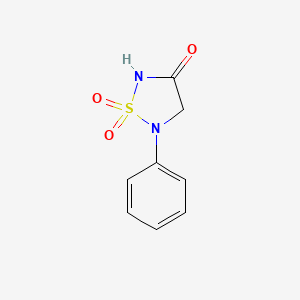

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285959 | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxyflavanone | |

CAS RN |

480-39-7, 68745-38-0 | |

| Record name | Pinocembrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 68745-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)